molecular formula C9H17N B1342603 10-Azabicyclo[4.3.1]decane CAS No. 282-57-5

10-Azabicyclo[4.3.1]decane

Cat. No. B1342603
CAS RN: 282-57-5
M. Wt: 139.24 g/mol
InChI Key: QWDHUFQYOCRGFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azabicyclo[4.3.1]decane derivatives has been approached through various methodologies. One paper discusses the generation of the 7-azabicyclo[4.3.1]decane ring system via a (4 + 3) cycloaddition of oxidopyridinium ions, which proceeds with high yield and regioselectivity, although not with endo/exo selectivity . Another study describes the synthesis of 11-azapentacyclo[6.2.1.0.2,7.0.4,10.0.5,9]decane through a novel four-step sequence, demonstrating the potential for constructing a variety of cage compounds . Additionally, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a related structure, is highlighted for its application in the synthesis of tropane alkaloids .

Molecular Structure Analysis

Several papers focus on the molecular structure of azabicyclo[4.3.1]decane derivatives. For instance, the conformational study of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-OL using 1H-NMR and 2D COSY spectrum reveals an equilibrium between two conformers with the piperidine ring adopting a flattened chair form . The crystal structure of 2,5,7,10-tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione has been established by X-ray diffraction, showing a bicyclic system formed by two heterocycles cis-annelated through the C(1)-C(6) bond .

Chemical Reactions Analysis

The papers also explore the chemical reactivity of azabicyclo[4.3.1]decane derivatives. The (4 + 3) cycloaddition reaction used to generate the 7-azabicyclo[4.3.1]decane ring system is an example of the chemical transformations these compounds can undergo . Furthermore, the intramolecular Heck reaction demonstrates the potential for further chemistry with the cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[4.3.1]decane derivatives are influenced by their molecular structure. The study of 10α-acyloxy-N-phenethyl-8-azabicyclo[4.3.1]decane derivatives by NMR spectroscopy and X-ray diffraction provides insights into their preferred conformations and the impact of substituents on their properties . The lack of antiviral activity of the hydrochloride salt of 11-azapentacyclo[6.2.1.0.2,7.0.4,10.0.5,9]decane against influenza and herpes simplex viruses also contributes to the understanding of their biological properties .

Scientific Research Applications

Synthetic Applications and Biological Activity

10-Azabicyclo[4.3.1]decane and its derivatives have found significant applications in synthetic chemistry, particularly in the synthesis of complex molecules with potential biological activities. The stereodivergent synthesis of polyhydroxylated 10-azabicyclo[4.3.1]decanes, which serve as new calystegine analogues, highlights the versatility of this scaffold. These compounds have been evaluated as glucocerebrosidase inhibitors, indicating their potential therapeutic relevance (Chagnault et al., 2009).

Chemical Transformations and Methodologies

The development of methodologies for constructing 10-azabicyclo[4.3.1]decane skeletons is pivotal for the synthesis of bioactive molecules. For instance, chromium(0)-catalyzed tandem cyclization has been employed to construct 1-azabicyclo[n.3.0] ring systems, underscoring the structure's importance in organic synthesis and medicinal chemistry (Karibe et al., 2012). Additionally, the conformational dynamics of nitrogen-fused azabicycles have been explored using molecular mechanics, contributing to our understanding of their structural flexibility and reactivity (Belostotskii & Markevich, 2003).

Synthetic Building Blocks for Medicinal Chemistry

10-Azabicyclo[4.3.1]decane derivatives have been synthesized as building blocks for nicotinic modulators, demonstrating the scaffold's utility in designing new therapeutic agents. A convenient synthesis method starting from octanedioic acid emphasizes the scaffold's potential in generating pharmacologically relevant molecules (Paliulis et al., 2013).

properties

IUPAC Name

10-azabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9-7-3-6-8(4-1)10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDHUFQYOCRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Azabicyclo[4.3.1]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
8
Citations
F Florencio, P Smith-Verdier… - … Section B: Structural …, 1982 - scripts.iucr.org
(IUCr) N-Methyl-10-azabicyclo[4.3.1]decane-8-spiro-5'-hydantoin Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers …
Number of citations: 4 scripts.iucr.org
NJ Leonard, DF Morrow - Journal of the American Chemical …, 1958 - ACS Publications
ll-Methyl-ll-azabicyclo [5.3. 1] hendecane, a model tertiary amine in which the hydrogens on the equivalent-tert.-carbons are sterically prevented from attaining trans coplanarity with the …
Number of citations: 78 0-pubs-acs-org.brum.beds.ac.uk
V Chagnault, P Compain, K Lewinski… - The Journal of …, 2009 - ACS Publications
A rapid and stereodivergent access to polyhydroxylated 10-azabicyclo[4.3.1]decanes as new calystegine analogues by way of a double benzotriazolyl/carbon nucleophile exchange …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
J He, L Yang, X Zhang, W Xu, H Wang, M Lang… - ACS …, 2022 - ACS Publications
Reported herein is a catalyst-controlled reaction of imidazolidines with allenes, providing a general and efficient method to construct two series of N-heterocycles, 1,4-diazepanes via …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
S Harada, M Kono, T Nozaki, Y Menjo… - The Journal of …, 2015 - ACS Publications
Various nitrogen-bridged bicyclic skeletons are found in bioactive natural products and pharmaceuticals. The development of a new reaction to construct these molecular frameworks …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
Y Qin, RJ Wysocki, A Somogyi, Y Feinstein… - The Plant …, 2011 - Wiley Online Library
Polarized cell elongation is triggered by small molecule cues during development of diverse organisms. During plant reproduction, pollen interactions with the stigma result in the polar …
G Shen - 2022 - scholarworks.calstate.edu
Organic molecular crystals (OMCs) have displayed a potential for being a new semiconductor material because they are inexpensive and their electronic properties are flexible in design…
Number of citations: 0 scholarworks.calstate.edu
L Gyermek - Medicinal research reviews, 2005 - Wiley Online Library
Author has reviewed the literature and his own work related to the chemistry, pharmacology, and clinical aspects of new muscle relaxants. Emphasis has been placed on the basic …

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